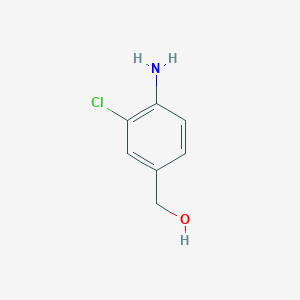

(4-Amino-3-chlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPUTLUQRQJJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551114 | |

| Record name | (4-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113372-69-3 | |

| Record name | (4-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Chlorophenyl Methanol

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the (4-Amino-3-chlorophenyl)methanol molecule through a limited number of steps, often by modifying a precursor that already contains the basic phenylmethanol or a closely related scaffold.

Reductive Transformations of Precursors

A common and effective strategy for synthesizing this compound involves the reduction of precursor molecules. This can be achieved through various reductive methods, including the reduction of nitro-substituted benzyl (B1604629) halides, catalytic hydrogenation, and reductive amination.

This method has not been prominently detailed in the reviewed literature.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. For the synthesis of this compound, a suitable precursor would be a substituted 4-nitrobenzyl alcohol. For instance, 4-nitrobenzyl alcohol can be reduced using a hydrazine (B178648) hydrate-Raney nickel system to yield 4-aminobenzyl alcohol. google.com This general approach could be adapted for the synthesis of the chloro-substituted derivative.

Another relevant example is the reduction of 3-chloro-4-nitrophenol (B188101) to 4-amino-3-chlorophenol (B108459) using iron powder and acetic acid. chemicalbook.com Although this yields the phenol (B47542) analog, it demonstrates the feasibility of reducing a nitro group in the presence of a chloro substituent on the aromatic ring. The resulting aminophenol could then potentially be converted to the target benzyl alcohol through further synthetic steps.

| Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |

| 4-Nitrobenzyl alcohol | Hydrazine hydrate/Raney Nickel | 4-Aminobenzyl alcohol | 91.1% | google.com |

| 3-Chloro-4-nitrophenol | Iron/Acetic Acid | 4-Amino-3-chlorophenol | 88% | chemicalbook.com |

Reductive amination offers a versatile route to amines from carbonyl compounds. While direct synthesis of this compound via this pathway from a corresponding aldehyde and ammonia (B1221849) is not explicitly described, related transformations highlight its potential. For example, various aldehydes and ketones can be converted to their corresponding amines in high yields using decaborane (B607025) in methanol (B129727). organic-chemistry.org This method is compatible with functional groups like nitro and halogens, suggesting its applicability to suitably substituted benzaldehydes.

Another approach involves the reductive amination of carboxylic acids. Phenylsilane, in the presence of a zinc acetate (B1210297) catalyst, can be used to reduce a carboxylic acid in the presence of an amine to form the corresponding alkylated amine. rsc.org This could potentially be applied to a substituted 4-aminobenzoic acid derivative to introduce the hydroxymethyl group.

| Carbonyl/Carboxylic Acid | Amine | Reducing Agent/Catalyst | Product | Yield | Reference |

| Aldehydes/Ketones | Various Amines | Decaborane | Corresponding Amines | High | organic-chemistry.org |

| Carboxylic Acids | Various Amines | Phenylsilane/Zinc Acetate | N-alkylated Amines | Good | rsc.org |

Organometallic Coupling Reactions

Organometallic coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While a direct synthesis of this compound using a specific organometallic coupling reaction is not detailed, related reactions suggest potential pathways. For instance, nickel-catalyzed Negishi cross-coupling reactions can be used to couple aminoalkylzinc reagents with aryl halides. acs.org This could potentially be adapted to introduce a protected aminomethyl group onto a suitable chlorophenyl precursor.

Palladium-catalyzed cross-coupling reactions are also widely used. The Catellani reaction, which involves palladium/norbornene cooperative catalysis, allows for the ortho-C-H functionalization of aryl halides. aablocks.com This could be a potential, though complex, route to introduce substituents at the desired positions on a benzene (B151609) ring.

Halogenation and Amination Strategies on Benzenemethanol Scaffolds

This approach involves starting with a benzenemethanol derivative and introducing the chloro and amino groups in subsequent steps. For example, direct halogenation of a 4-aminobenzyl alcohol derivative could be a potential route. The synthesis of 4-amino-3-bromo-5-chlorobenzonitrile (B1590959) from 3-chloro-4-aminobenzonitrile using bromine in methanol demonstrates the feasibility of halogenating an aminobenzonitrile derivative. chemicalbook.com A similar strategy might be applicable to a protected 4-aminobenzyl alcohol.

Alternatively, starting with a halogenated benzenemethanol, an amination reaction could be performed. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds and is effective for a range of sterically hindered aryl chlorides. acs.org This could potentially be used to introduce the amino group onto a dichloro-substituted benzyl alcohol.

Multistep Synthetic Sequences

The synthesis of this compound often involves multistep pathways, primarily due to the need for selective introduction and modification of functional groups on the aromatic ring. These sequences allow for precise control over the final structure of the molecule.

Functional Group Interconversions on Chlorinated Aminobenzenes

A common strategy for synthesizing this compound is through the chemical modification of existing chlorinated aminobenzene derivatives. This approach leverages functional group interconversions, which are fundamental reactions in organic synthesis that transform one functional group into another. fiveable.mesolubilityofthings.com

One plausible and widely utilized method begins with a substituted chloronitrobenzene. The nitro group can be reduced to an amine, and a carbonyl group at the para position can be reduced to the desired methanol group. The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. ncert.nic.in For instance, the reduction of 4-amino-3-chlorobenzaldehyde (B1281931) would yield this compound.

Another synthetic route could start from 4-amino-3-chlorobenzoic acid. The carboxylic acid can be reduced to the corresponding alcohol. While direct reduction of carboxylic acids is challenging, certain powerful reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this transformation. fiveable.me Alternatively, the carboxylic acid can first be converted to an ester, such as methyl 4-amino-3-chlorobenzoate, which is then more readily reduced to the alcohol using milder reducing agents. Enzymatic methods using carboxylate reductases (CARs) also present a viable option for the one-step reduction of carboxylic acids to aldehydes, which can then be further reduced to the alcohol. nih.gov

The table below outlines a general synthetic scheme starting from 4-amino-3-chlorobenzoic acid.

| Starting Material | Intermediate | Product | Key Transformation | Common Reagents |

| 4-Amino-3-chlorobenzoic acid | Methyl 4-amino-3-chlorobenzoate | This compound | Esterification followed by Reduction | 1. MeOH, H⁺ (for esterification)2. LiAlH₄ or NaBH₄ (for reduction) |

| 4-Amino-3-chlorobenzaldehyde | - | This compound | Reduction of Aldehyde | NaBH₄, LiAlH₄ |

Stereoselective and Enantioselective Synthesis Considerations

While this compound itself is not chiral, the principles of stereoselective and enantioselective synthesis become crucial when considering its potential derivatives or more complex molecules where it might serve as a building block. Stereoselective synthesis aims to control the spatial orientation of atoms in a molecule. diva-portal.org

For the synthesis of chiral amino alcohols, several methods have been developed. One approach involves the sequential reduction of optically pure α-(N,N-dibenzylamino)benzyl esters to aldehydes, followed by the in situ addition of Grignard reagents to yield enantiomerically pure anti-β-amino alcohols with high stereoselectivity. acs.org Another strategy utilizes chiral auxiliaries covalently bonded to the substrate to control the formation of new stereogenic centers. diva-portal.org

The development of chiral catalysts for asymmetric synthesis is a significant area of research. For example, chiral ligands can be used in the enantioselective addition of organometallic reagents to aldehydes. researchgate.net While direct enantioselective synthesis of this compound is not applicable due to its achiral nature, these advanced synthetic strategies are vital for creating more complex chiral molecules derived from it.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis is of growing importance to minimize environmental impact and enhance sustainability. neuroquantology.com This involves the use of environmentally benign solvents, the development of efficient catalysts, and the application of technologies like continuous flow reactors.

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The synthesis of various organic compounds, including substituted anilines and azobenzenes, has been successfully demonstrated using continuous flow reactors. chemrxiv.orgbeilstein-journals.org

For the synthesis of this compound, a continuous flow process could be envisioned for the reduction of a suitable precursor. For instance, the catalytic hydrogenation of 4-amino-3-chlorobenzaldehyde could be performed in a flow reactor packed with a solid-supported catalyst. This would allow for continuous production, easy separation of the product from the catalyst, and potentially higher yields and purity. acs.org The selective N-monomethylation of anilines using dimethyl carbonate in a continuous flow system highlights the potential for fine-tuning reaction conditions to achieve high selectivity. mit.edu

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in green chemistry, as traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. derpharmachemica.com Efforts are being made to replace these with greener alternatives or to conduct reactions under solvent-free conditions. researchgate.netmdpi.com

Water is an attractive green solvent due to its abundance, low cost, and non-toxic nature. mdpi.comlucp.net While the solubility of organic compounds in water can be a challenge, techniques like using co-solvents or phase-transfer catalysts can overcome this limitation. mdpi.comchemijournal.com Other green solvents include ionic liquids, deep eutectic solvents, and supercritical fluids like carbon dioxide (scCO₂). derpharmachemica.commdpi.comlucp.net For the synthesis of this compound, exploring the use of such solvents for the reduction or functional group interconversion steps could significantly improve the environmental profile of the process. For example, molybdenum-catalyzed allylic amination has been successfully carried out in ethanol (B145695), a green solvent. researchgate.netresearchgate.net

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. rsc.org The development of sustainable catalysts, particularly those based on earth-abundant and non-toxic metals, is a key research area.

For the synthesis of this compound, catalytic reduction methods are highly relevant. The hydrogenation of benzoic acids to benzaldehydes can be achieved using catalysts based on manganese and zinc. google.com Ruthenium-based catalysts have also been shown to be effective for the synthesis of related compounds like 2-amino-4-chlorophenylmethanol. biosynth.com The development of recyclable catalysts, such as those supported on magnetic nanoparticles, further enhances the sustainability of the process by allowing for easy separation and reuse. biosynth.com

The "hydrogen borrowing" or "hydrogen auto-transfer" concept is another green catalytic approach where an alcohol is used to alkylate an amine, with water being the only byproduct. rsc.org While not directly applicable to the synthesis of the target molecule itself, this principle demonstrates the potential of innovative catalytic systems to create more sustainable chemical processes. organic-chemistry.org

Chemical Transformations and Reactivity of 4 Amino 3 Chlorophenyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group in (4-Amino-3-chlorophenyl)methanol, being a primary benzylic alcohol, exhibits characteristic reactivity. It can undergo nucleophilic substitution, oxidation, and etherification reactions.

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, and therefore, it typically requires activation before it can be displaced by a nucleophile. This activation is commonly achieved by protonation or by converting it into a better leaving group, such as a halide or a sulfonate ester.

The conversion of the hydroxyl group to a halogenated derivative is a common transformation. For instance, treatment of a benzyl (B1604629) alcohol with thionyl chloride (SOCl₂) is a standard method for producing the corresponding benzyl chloride. mdpi.comgoogle.com This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. It is expected that this compound would react similarly to yield (4-amino-3-chlorophenyl)methyl chloride.

The use of tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) can also lead to chlorination instead of the expected tosylation, particularly with electron-withdrawing groups on the benzene (B151609) ring. renyi.hu The proposed mechanism involves the in-situ formation of a tosylate ester, followed by nucleophilic displacement of the tosylate group by the chloride ion. renyi.hu

| Reagent | Product | Reaction Conditions |

| Thionyl chloride (SOCl₂) | (4-amino-3-chlorophenyl)methyl chloride | Typically in an inert solvent like benzene, often with reflux. mdpi.comgoogle.com |

| Tosyl chloride (TsCl), Triethylamine (TEA) | (4-amino-3-chlorophenyl)methyl chloride | Can occur as a side reaction or the main reaction depending on the substrate and conditions. renyi.hu |

To enhance the leaving group ability of the hydroxyl group for subsequent nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate or a mesylate. The reaction of an alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine is a standard procedure for this transformation. masterorganicchemistry.comsigmaaldrich.com For example, 2-(tert-Butoxycarbonylamino)-2-(4-chlorophenyl)ethanol has been successfully converted to its mesylate derivative using methanesulfonyl chloride and diisopropylethylamine (DIPEA). masterorganicchemistry.com

It is important to note that with some substituted benzyl alcohols, the use of tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate. renyi.hu However, under carefully controlled conditions, the desired sulfonate ester can be obtained. These sulfonate esters are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. masterorganicchemistry.com

| Reagent | Product | Reaction Conditions |

| Tosyl chloride (TsCl), Pyridine/Triethylamine | (4-amino-3-chlorophenyl)methyl p-toluenesulfonate | Typically in an aprotic solvent like dichloromethane (B109758) at low temperatures. sigmaaldrich.com |

| Mesyl chloride (MsCl), Pyridine/Triethylamine | (4-amino-3-chlorophenyl)methyl methanesulfonate | Similar conditions to tosylation, often using a non-nucleophilic base like DIPEA. masterorganicchemistry.com |

Oxidation Reactions

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are typically used. The presence of the amino group might require protection prior to oxidation to prevent side reactions.

| Product | Typical Reagents |

| 4-Amino-3-chloro-benzaldehyde | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), Swern Oxidation |

| 4-Amino-3-chloro-benzoic acid | Potassium permanganate (KMnO₄), Jones Reagent |

Etherification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of this compound, the alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. masterorganicchemistry.comwikipedia.org

Alternatively, alkylation of the hydroxyl group can be achieved under different conditions. For instance, aminophenols can be selectively alkylated on their hydroxyl group by first forming an imine with benzaldehyde (B42025), followed by alkylation with an alkyl halide in the presence of a base like potassium carbonate, and subsequent hydrolysis of the imine. mdpi.com While this method is for aminophenols, a similar strategy could potentially be adapted for this compound.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X) | (4-amino-3-chlorophenyl)methoxyalkane |

| Alkylation (via imine protection) | 1. Benzaldehyde 2. Alkyl halide, K₂CO₃ 3. Hydrolysis | (4-amino-3-chlorophenyl)methoxyalkane |

Reactions Involving the Amino Group

The amino group in this compound is a primary aromatic amine, which imparts characteristic nucleophilic and basic properties. It can readily undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation of the amino group is a common reaction, typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an amide. For example, the amino group of methyl 3-amino-3-(4-chlorophenyl)propanoate reacts with acylating agents. beilstein-journals.org

Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination provides a more controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ, often using sodium borohydride (B1222165). mdpi.com For instance, aminophenols can be selectively N-alkylated by condensation with an aldehyde followed by reduction. mdpi.com

Diazotization of the primary aromatic amino group can be accomplished by treating it with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. smolecule.comgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a variety of functional groups, or azo coupling reactions. google.comscirp.org

| Reaction Type | Typical Reagents | Product |

| Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base | N-(2-chloro-4-(hydroxymethyl)phenyl)acetamide |

| Alkylation (Reductive Amination) | Aldehyde (R'CHO), Sodium borohydride (NaBH₄) | (4-(alkylamino)-3-chlorophenyl)methanol |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C | 2-Chloro-4-(hydroxymethyl)benzenediazonium chloride |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones. This reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal (or carbinolamine), followed by the elimination of a water molecule to yield an imine (Schiff base). nih.govresearchgate.net

Hemiaminal Formation and Stability

Primary amines are known to react with carbonyl compounds through nucleophilic addition to form hemiaminal intermediates. nih.gov These intermediates are typically unstable and exist in equilibrium with the starting materials and the final imine product. However, in some cases, particularly when the reacting aldehyde contains strong electron-withdrawing groups, the resulting hemiaminal can be stable and isolable. nih.govresearchgate.net The stability of the hemiaminal derived from this compound would be influenced by the electronic effects of the chloro and hydroxymethyl substituents on the phenyl ring.

The formation of a hemiaminal is initiated by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of an aldehyde or ketone. Theoretical studies on analogous reactions suggest that the mechanism involves the initial cleavage of the N-H bond of the amine, followed by the transfer of a hydrogen atom to the carbonyl oxygen, forming an O-H bond. nih.govresearchgate.net Subsequently, the crucial C-N bond is formed, resulting in the tetrahedral hemiaminal structure. nih.gov This process establishes a reversible equilibrium between the amine, the carbonyl compound, and the hemiaminal.

The yield and stability of hemiaminals are significantly influenced by both the solvent environment and the electronic properties of the substituents on the reacting carbonyl compound.

Solvent Polarity: Studies on the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that the hemiaminal yield is higher in apolar aprotic solvents compared to dipolar aprotic or polar solvents. nih.govresearchgate.net A polar solvent environment tends to shift the equilibrium towards the formation of the dehydrated Schiff base. nih.gov For this compound, a similar trend is expected, where less polar solvents would favor the accumulation of the hemiaminal intermediate.

Substituent Electronic Effects: The electronic nature of substituents on the reacting aldehyde has a pronounced effect on hemiaminal formation. Electron-withdrawing groups on the aldehyde's phenyl ring enhance the electrophilicity of the carbonyl carbon, thereby promoting the initial nucleophilic attack by the amine. Research on model systems shows that the yield of stable hemiaminals decreases in the order of the electron-withdrawing strength of the substituent: NO₂ > CN > CF₃ > CHO > H. researchgate.net Conversely, electron-donating groups tend to decrease the hemiaminal yield. researchgate.net

Table 1: Effect of Benzaldehyde Substituents on Hemiaminal and Schiff Base Formation in a Model Reaction

| Reactant (Substituted Benzaldehyde) | Substituent Type | Hemiaminal Yield (%) | Schiff Base Yield (%) |

| 4-Nitrobenzaldehyde | Electron-Withdrawing | 95 | 5 |

| 4-Cyanobenzaldehyde | Electron-Withdrawing | 85 | 15 |

| 4-(Trifluoromethyl)benzaldehyde | Electron-Withdrawing | 70 | 30 |

| Benzaldehyde | Neutral | 5 | 95 |

| 4-Methylbenzaldehyde | Electron-Donating | <5 | >95 |

| 4-Methoxybenzaldehyde | Electron-Donating | <5 | >95 |

This table is based on data from the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various substituted benzaldehydes and serves as an illustrative model for the expected reactivity of this compound. researchgate.net

Acylation and Sulfonylation Reactions

The nucleophilic amino group of this compound is reactive towards acylation and sulfonylation agents.

Acylation: This reaction involves treating the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This results in the formation of a stable N-acyl derivative (an amide). The reaction enhances the stability of the parent compound for certain applications. For example, related amino compounds are readily acylated using reagents like acetic anhydride (Ac₂O) or isopropyl chloroformate (ClCO₂iPr).

Sulfonylation: The amino group can also react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like triethylamine or pyridine) to form sulfonamides. mdpi.commdpi.com This reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamide linkage is a key structural motif in many medicinally important compounds.

Table 2: Representative Acylation and Sulfonylation Reactions of Amino Groups

| Reaction Type | Reagent | Base / Catalyst | Product Type |

| Acylation | Acetic Anhydride (Ac₂O) | DMAP | N-Acetyl Amide |

| Acylation | Isopropyl Chloroformate | Triethylamine (Et₃N) | N-Isopropoxycarbonyl Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-Tosyl Sulfonamide |

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride | Triethylamine (Et₃N) | N-(4-nitrophenyl)sulfonamide |

This table provides examples of typical reagents used for the acylation and sulfonylation of aromatic amines, illustrating the expected reactivity of this compound.

Alkylation Reactions

The amino group of this compound can undergo N-alkylation with various alkylating agents. However, direct alkylation of aminophenol-type structures with alkyl halides can be challenging and may lead to mixtures of N- and O-alkylated products, as well as polyalkylation. umich.edu

A more selective method for mono-N-alkylation involves a one-pot reductive amination procedure. This strategy first involves the condensation of the amino group with an aldehyde to form an intermediate imine (Schiff base) in a solvent like methanol (B129727). The imine is then reduced in situ with a reducing agent such as sodium borohydride (NaBH₄) to yield the N-alkylated amine. umich.edu This method has proven effective for the selective N-alkylation of various aminophenols with good to excellent yields. umich.edu Both the amino and alcohol functionalities make this compound a substrate for transition-metal-catalyzed alkylation reactions as well. mdpi.com

Table 3: Selective N-Alkylation of Aminophenols via Reductive Amination

| Aminophenol Reactant | Aldehyde Reactant | Product | Yield (%) |

| 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 |

| 2-Aminophenol | Salicylaldehyde | 2-((2-Hydroxybenzyl)amino)phenol | 90.7 |

| 2-Aminophenol | Anisaldehyde | 2-((4-Methoxybenzyl)amino)phenol | 94.5 |

| 2-Aminophenol | 4-Chlorobenzaldehyde | 2-((4-Chlorobenzyl)amino)phenol | 89.1 |

| 4-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 |

This table is based on data for the selective N-alkylation of aminophenols and serves as an illustrative model for the expected reactivity of this compound. umich.edu

Derivatization for Analytical Applications

Derivatization is a technique used in chemical analysis to convert a compound into a product that is more suitable for detection and separation. For this compound, this involves reacting its functional groups—the amino and hydroxyl groups—to form new derivatives with enhanced analytical properties.

Formation of Carbamates with Chloroformates

The amino and hydroxyl groups of this compound can react with chloroformates to form carbamates. nih.gov This reaction is a common strategy for derivatizing amines and alcohols. nih.govabo.fi The general reaction involves the nucleophilic attack of the amino or hydroxyl group on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a carbamate (B1207046) linkage (-NHCOO- or -OCOO-). acs.org

The reactivity of chloroformates can be influenced by the substituent on the phenyl ring. For instance, phenyl chloroformate and 4-chlorophenyl chloroformate are effective reagents for this transformation. abo.fi The resulting carbamate derivatives often exhibit properties that are advantageous for analytical techniques like chromatography. The choice of the specific chloroformate reagent allows for the tuning of properties such as volatility and detector response. researchgate.net

Table 1: Examples of Chloroformate Reactivity

| Chloroformate | Reactivity with this compound |

| Phenyl chloroformate | Readily reacts |

| 4-Chlorophenyl chloroformate | Readily reacts |

| 4-Nitrophenyl chloroformate | Does not react readily |

This table is generated based on reactivity patterns of similar compounds. abo.fi

Urea (B33335) and Thiourea (B124793) Derivatives with Isocyanates/Isothiocyanates

The primary amino group of this compound readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. scirp.orgresearchgate.net This reaction is a versatile method for creating a wide range of derivatives with diverse applications. nih.govhilarispublisher.com The reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate group. nih.govacs.org

The synthesis of these derivatives is often straightforward and can be carried out under mild conditions. scholaris.ca For example, the reaction can be performed in a suitable solvent like dichloromethane in the presence of a base such as triethylamine. nih.govacs.org The resulting urea and thiourea derivatives have been investigated for various biological activities. researchgate.netsphinxsai.comscispace.comnih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reactant | Product Type | General Reaction Conditions |

| Isocyanate | Urea | Dichloromethane, Triethylamine, Room Temperature nih.govacs.org |

| Isothiocyanate | Thiourea | Dimethylformamide, Room Temperature nih.gov |

This table provides a general overview of reaction conditions for the formation of urea and thiourea derivatives.

Fluorescent Labeling with Chiral Thiols and OPA

For sensitive detection in analytical methods like high-performance liquid chromatography (HPLC), fluorescent labeling is a powerful technique. lcms.cz this compound, containing a primary amino group, can be derivatized using a combination of o-phthalaldehyde (B127526) (OPA) and a chiral thiol. mdpi.com This reaction forms a highly fluorescent isoindole derivative. mdpi.comnih.gov

The OPA/thiol derivatization is a rapid and specific reaction for primary amines. mdpi.com The presence of a chiral thiol in the reaction mixture allows for the formation of diastereomeric derivatives, which can then be separated by chiral chromatography, enabling the enantioselective analysis of chiral amines. mdpi.com The choice of the chiral thiol can influence the fluorescence intensity and the chromatographic separation of the resulting diastereomers. mdpi.com

Table 3: Common Reagents for Fluorescent Derivatization of Primary Amines

| Reagent | Function | Resulting Product |

| o-Phthalaldehyde (OPA) | Forms fluorescent adduct with primary amines | Isoindole derivative mdpi.comnih.gov |

| Chiral Thiol | Introduces chirality for enantiomeric separation | Diastereomeric isoindole derivatives mdpi.com |

This table outlines the roles of key reagents in the fluorescent labeling process.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction in organic chemistry. msu.eduontosight.ai The directing effects of the substituents already present on the ring—the amino (-NH2), chloro (-Cl), and hydroxymethyl (-CH2OH) groups—will govern the position of the incoming electrophile.

The amino group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The hydroxymethyl group is a weakly deactivating group and a meta-director. The interplay of these electronic and steric effects will determine the regioselectivity of the substitution. Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. However, the position para to the amino group is already occupied by the hydroxymethyl group. Therefore, substitution is most likely to occur at the position ortho to the amino group.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions required for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions involving the amino and hydroxyl functional groups.

Table 4: Directing Effects of Substituents on the Chlorophenyl Moiety

| Substituent | Electronic Effect | Directing Influence |

| -NH2 (Amino) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH2OH (Hydroxymethyl) | Weakly Deactivating | Meta |

This table summarizes the directing effects of the substituents present on the aromatic ring of this compound.

Advanced Spectroscopic Elucidation of 4 Amino 3 Chlorophenyl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For (4-Amino-3-chlorophenyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments and their connectivity.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the amino and hydroxyl groups. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the exchangeable protons of the -NH₂ and -OH groups.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, we would anticipate an AX₂ or a more complex AMX spin system.

H-2: This proton is ortho to the amino group and meta to the chloro and methanol groups, likely appearing as a doublet.

H-5: Positioned between the amino and methanol groups, this proton's signal would likely be a doublet of doublets.

H-6: This proton is ortho to the methanol group and meta to the amino and chloro groups, expected to be a doublet.

The benzylic protons of the -CH₂OH group would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton. The amino (-NH₂) protons would likely present as a broad singlet, and the hydroxyl (-OH) proton as a singlet or triplet, both of which are exchangeable with D₂O.

For comparison, the related compound 4-Aminobenzyl alcohol in DMSO-d₆ shows aromatic protons as two doublets at 7.01 ppm and 6.56 ppm, and the benzylic protons (-CH₂OH) at 4.33 ppm rsc.org. The introduction of the chlorine atom at the 3-position in the target molecule would be expected to deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H2 | ~7.2 | d | Ortho to -NH₂ |

| Ar-H5 | ~6.8 | dd | Ortho to -NH₂ and -CH₂OH |

| Ar-H6 | ~7.0 | d | Ortho to -CH₂OH |

| -CH₂OH | ~4.4 | s or d | Benzylic protons |

| -NH₂ | Variable (broad) | s (br) | Exchangeable with D₂O |

| -OH | Variable | s or t | Exchangeable with D₂O |

The proton-decoupled ¹³C-NMR spectrum of this compound will show seven distinct signals: six for the aromatic carbons and one for the benzylic carbon. The chemical shifts are influenced by the electronic effects of the substituents.

C-1 (-CH₂OH): The carbon bearing the methanol group will be shifted downfield.

C-2, C-5, C-6: These carbons are attached to protons and their shifts will be influenced by the adjacent substituents.

C-3 (-Cl): The carbon atom directly bonded to the electronegative chlorine atom will experience a significant downfield shift.

C-4 (-NH₂): The carbon attached to the amino group will be shielded, shifting its signal upfield compared to an unsubstituted benzene ring.

The benzylic carbon of the -CH₂OH group is expected in the range of 60-65 ppm. For instance, the benzylic carbon in 4-Aminobenzyl alcohol appears at 63.65 ppm rsc.org.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (ipso to -CH₂OH) | ~130-135 | Substituent effect |

| C2 | ~128-132 | Aromatic CH |

| C3 (ipso to -Cl) | ~130-135 | Deshielded by Cl |

| C4 (ipso to -NH₂) | ~145-150 | Shielded by NH₂ |

| C5 | ~115-120 | Aromatic CH |

| C6 | ~125-130 | Aromatic CH |

| -CH₂OH | ~63 | Aliphatic carbon attached to oxygen |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent aromatic protons (H-2 with H-6, and H-5 with H-6). A correlation between the -CH₂OH and -OH protons might also be observed, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2, H-5 to C-5, and H-6 to C-6) and the methylene protons to the benzylic carbon.

The methylene protons (-CH₂OH) correlating to the ipso-carbon C-1, as well as aromatic carbons C-2 and C-6.

Aromatic protons correlating to neighboring and ipso-carbons, for example, H-2 showing correlations to C-4 and C-6.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretch: The amino group will show two characteristic sharp peaks for the symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ range.

C-H Stretch (Aromatic): Signals for the aromatic C-H stretching will appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The methylene group (-CH₂) will have symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the primary alcohol is anticipated to be a strong band around 1050 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ region.

For comparison, the NIST database shows a strong C-O stretch for 4-Chlorobenzyl alcohol, which is a related structure.

Table 3: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Broad, Strong |

| N-H stretch | 3300-3500 | Medium (two bands) |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-O stretch | ~1050 | Strong |

| C-Cl stretch | 600-800 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to be strong in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond should also be Raman active, appearing in the 600-800 cm⁻¹ range.

Symmetric Stretches: Symmetric stretching vibrations of the molecule will generally be more intense in the Raman spectrum compared to their asymmetric counterparts.

The combination of these spectroscopic methods allows for a comprehensive and unambiguous structural elucidation of this compound, providing detailed insights into its molecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the substituted benzene ring, which acts as a chromophore. The presence of the amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH) substituents modifies the electronic properties of the benzene ring, leading to characteristic absorption bands.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The aromatic system of the benzene ring gives rise to intense π → π* transitions. The presence of non-bonding electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxymethyl group also allows for lower energy n → π* transitions.

π → π Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π orbitals within the benzene ring. The substitution on the ring, particularly the electron-donating amino group, causes a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. For substituted anilines, these transitions are typically observed in the 230-300 nm range. researchgate.net

n → π Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen or oxygen atoms) to an anti-bonding π orbital of the aromatic ring. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Based on analogous compounds like p-chloroaniline and 2-aminobenzyl alcohol, the primary absorption bands for this compound can be assigned as detailed in the table below. researchgate.netnist.gov

| Transition Type | Approximate λmax (nm) | Orbital Origin | Characteristics |

| π → π | ~240-255 | Aromatic Ring | High molar absorptivity (ε) |

| π → π | ~290-310 | Aromatic Ring (influenced by -NH₂) | Medium to high molar absorptivity (ε), sensitive to substitution |

| n → π* | >320 | N (amino), O (hydroxyl) | Low molar absorptivity (ε), often appears as a shoulder |

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) by stabilizing the ground and excited states of the molecule to different extents. This phenomenon, known as solvatochromism, is particularly pronounced for molecules like this compound, which possess both lone pair electrons and a π-system.

π → π Transitions: Increasing solvent polarity generally leads to a bathochromic (red) shift for π → π transitions. Polar solvents can stabilize the more polar excited state more than the ground state, decreasing the energy gap for the transition. libretexts.org

n → π Transitions: In contrast, n → π transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. Protic solvents, such as methanol or water, can form hydrogen bonds with the non-bonding electrons on the nitrogen and oxygen atoms. This hydrogen bonding stabilizes the ground state more significantly than the excited state, thus increasing the energy required for the transition and shifting the absorption to a shorter wavelength. libretexts.orgyoutube.com

The expected shifts in the electronic absorption maxima of this compound in solvents of varying polarity are summarized below.

| Solvent | Polarity (Relative) | Expected Shift for π → π* Transition | Expected Shift for n → π* Transition |

|---|---|---|---|

| Hexane (B92381) | Non-polar | Reference (Baseline) | Reference (Baseline) |

| Chloroform | Intermediate | Slight Bathochromic Shift | Slight Hypsochromic Shift |

| Acetonitrile (B52724) | Polar Aprotic | Moderate Bathochromic Shift | Moderate Hypsochromic Shift |

| Methanol | Polar Protic | Significant Bathochromic Shift | Significant Hypsochromic Shift |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound, various mass spectrometry techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. The molecular formula for this compound is C₇H₈ClNO. Using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl), the monoisotopic mass can be calculated with high precision.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 157.029442 |

The calculated exact mass for the [M]⁺˙ ion of this compound is 157.029442 Da . HRMS analysis would also reveal the characteristic isotopic pattern for a molecule containing one chlorine atom, with a significant peak at M+2 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the molecular ion peak.

In electron ionization (EI) mass spectrometry, the molecular ion of this compound will undergo fragmentation, producing a unique pattern of fragment ions that aids in structural elucidation. The fragmentation is guided by the functional groups present: aromatic ring, alcohol, and amine.

Key fragmentation pathways include:

Alpha-Cleavage : This is a common pathway for both alcohols and amines. libretexts.orglibretexts.org

Cleavage of the C-C bond between the aromatic ring and the CH₂OH group can lead to the formation of a resonance-stabilized benzylic cation or related fragments.

Loss of Small Neutral Molecules :

Dehydration : Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols. libretexts.org

Loss of Hydroxyl Radical : Loss of ·OH (17 Da) can occur.

Loss of Formaldehyde : Cleavage can result in the loss of CH₂O (30 Da).

Aromatic Ring Fragmentation : The stable aromatic ring can undergo cleavages, though this often requires higher energy.

Based on the fragmentation of analogous compounds like benzyl (B1604629) alcohol and substituted anilines, the following table outlines the plausible major fragments for this compound. libretexts.orglibretexts.org

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 157/159 | [C₇H₈ClNO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 140/142 | [C₇H₇ClN]⁺˙ | ·OH | Loss of hydroxyl radical |

| 139/141 | [C₇H₆ClN]⁺ | H₂O | Dehydration (Loss of water) |

| 126/128 | [C₆H₅Cl]⁺˙ | ·CH₂OH, N | Cleavage of substituents |

| 108 | [C₇H₇O]⁺ | Cl, NH₂ | Loss of chloro and amino groups (less likely) |

| 77 | [C₆H₅]⁺ | Cl, NH₂, CH₂OH | Loss of all substituents from the ring |

Coupling chromatographic separation with mass spectrometry provides a robust method for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is well-suited for the analysis of volatile and thermally stable compounds like substituted benzyl alcohols and anilines. baua.de For this compound, a typical GC-MS method would involve:

Injection : Vaporization of the sample in a heated injection port.

Separation : Use of a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the analyte from the matrix.

Detection : The separated compound is ionized (commonly by electron ionization) and the resulting mass spectrum is recorded, allowing for positive identification based on retention time and fragmentation pattern. ewai-group.com Derivatization, for instance by silylation of the hydroxyl and amino groups, can be employed to improve thermal stability and chromatographic peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful alternative, particularly for less volatile or thermally labile derivatives.

Separation : Reversed-phase HPLC is typically used, with C18 columns being common. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid to ensure good ionization for mass spectrometry. sielc.com

Ionization : Soft ionization techniques like Electrospray Ionization (ESI) are used to generate protonated molecules [M+H]⁺ with minimal fragmentation.

Detection : Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

X-ray Diffraction Crystallography

X-ray diffraction crystallography stands as the authoritative method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique has been successfully applied to several derivatives containing the chlorophenyl amino moiety, revealing detailed information about their molecular structure and the complex network of non-covalent interactions that dictate their crystal packing.

Analysis of derivatives such as 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo researchgate.netdntb.gov.uathiazolo[3,2-a]pyridine-4-carboxamide has provided key structural parameters.

For instance, 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile crystallizes in the monoclinic system with the space group P21/c. researchgate.netgrowingscience.com The crystallographic data confirms that the benzene and pyridazine (B1198779) rings are not coplanar, with a notable torsion angle of -43.4° between them (defined by atoms C1-C6-C7-C9). growingscience.com

In the more complex derivative, 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo researchgate.netdntb.gov.uathiazolo[3,2-a]pyridine-4-carboxamide, the tricyclic benzothiazolo-pyridine system is not planar. nih.govnih.gov The deviation from planarity is significant in the region of the sp³-hybridized carbon atom. nih.goviucr.org Structural analysis revealed a pyramidalized geometry at the amine nitrogen atom, while the amide NH2 group is essentially planar. iucr.org A short intramolecular contact between sulfur and oxygen atoms (S6⋯O1) of 2.5992 (4) Å is also observed, which influences the orientation of the amide group. iucr.org

Interactive Table: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile researchgate.netgrowingscience.com | C₁₁H₇ClN₄ | Monoclinic | P21/c | 3.817(3) | 13.533(10) | 19.607(15) | 93.401(10) | 4 |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile mdpi.com | C₂₁H₁₅ClN₂O₂ | Triclinic | P-1 | 8.7171(4) | 10.9509(5) | 19.5853(9) | 89.000(2) | 4 |

The crystal packing of these derivatives is stabilized by a diverse array of intermolecular interactions, which are crucial for the formation of their supramolecular architectures. Hydrogen bonding is a predominant force in directing the assembly of molecules in the crystal lattice.

In the crystal structure of 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak intermolecular interaction between the nitrogen atoms N1 and N3 of adjacent molecules is present. growingscience.com Similarly, in 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol (B145695) solvate, the packing is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov

The packing of 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo researchgate.netdntb.gov.uathiazolo[3,2-a]pyridine-4-carboxamide is particularly complex, involving two interconnected layer structures. nih.goviucr.org These layers are formed and held together by a combination of classical hydrogen bonds and a halogen bond. nih.govnih.gov The interactions include N—H(amine)⋯O, N—H(amine)⋯Cl, and N—H(amide)⋯N(cyano) hydrogen bonds. nih.goviucr.org A short and linear N(cyano)⋯Cl—C contact is also identified, which is characterized as a halogen bond. nih.govnih.goviucr.org This intricate network of interactions underscores the importance of both hydrogen and halogen bonding in the crystal engineering of such compounds.

Studies on related structures, like 4-Amino-3,5-dichloropyridine, further highlight the significance of these interactions. In this molecule, strong N—H⋯N hydrogen bonds form supramolecular chains, which are then interconnected by offset π–π stacking and halogen–π interactions. nih.gov Hirshfeld surface analysis quantified the major contributions to crystal packing as being from Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) contacts. nih.gov

Interactive Table: Key Intermolecular Interactions in Derivatives

| Compound | Interaction Type | Description |

| 1-Amino-3-(4-chlorophenyl)... nih.govnih.goviucr.org | Hydrogen Bonds | N—H(amine)⋯O, N—H(amine)⋯Cl, N—H(amide)⋯N(cyano) |

| 1-Amino-3-(4-chlorophenyl)... nih.govnih.goviucr.org | Halogen Bond | N(cyano)⋯Cl—C contact contributes to layer formation. |

| 6-Amino-4-(4-chlorophenyl)... nih.gov | Hydrogen Bonds | N—H⋯N and N—H⋯O interactions form a 3D network. |

| 4-Amino-3,5-dichloropyridine nih.gov | Hydrogen Bonds | Strong N—H⋯N bonds create supramolecular chains. |

| 4-Amino-3,5-dichloropyridine nih.gov | π–π Stacking | Offset π–π interactions link the hydrogen-bonded chains. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the properties of (4-Amino-3-chlorophenyl)methanol. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. d-nb.infonih.gov

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. acs.org The process is performed until a true energy minimum is found on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenylmethanol Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.43 | - | - |

| C-C (ring) | 1.39 - 1.40 | - | - |

| C-Cl | 1.74 | - | - |

| C-N | 1.40 | - | - |

| C-C-O | - | 112.0 | - |

| C-C-C (ring) | - | 118.0 - 121.0 | - |

| C-C-N-H | - | - | 180.0 |

| C-C-C-O | - | - | 0.0 or 180.0 |

| Note: This table presents typical values for a substituted phenylmethanol derivative based on DFT calculations and is for illustrative purposes. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. iucr.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small energy gap indicates that the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. iucr.orgniscpr.res.in For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would be distributed over the aromatic ring and the substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| EHOMO | -6.35 |

| ELUMO | -2.71 |

| Energy Gap (ΔE) | 3.64 |

| Note: Data are representative values for a related aminobenzonitrile derivative and serve as an example. iucr.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tandfonline.com The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net In this compound, these regions would be concentrated around the electronegative oxygen, nitrogen, and chlorine atoms due to their lone pairs of electrons. researchgate.net

Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These areas are typically found around the hydrogen atoms, particularly the hydroxyl and amino protons. researchgate.net The MEP map provides a comprehensive picture of the molecule's size, shape, and sites of electrostatic interaction. arabjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and delocalization of electron density. ijcce.ac.ir It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. wisc.edu

For this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atom (nN) and the oxygen atom (nO) into the antibonding π* orbitals of the phenyl ring (n → π). Additionally, interactions between the π orbitals of the ring and the antibonding σ orbitals of the C-H or C-C bonds (π → σ*) contribute to the molecule's stability. tandfonline.comresearchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. tandfonline.com

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C1-C2) | 5.20 |

| LP (1) O | σ* (C-H) | 2.50 |

| π (C3-C4) | π* (C5-C6) | 20.10 |

| π (C5-C6) | π* (C1-C2) | 18.50 |

| Note: This table shows hypothetical but representative stabilization energies (E(2)) for plausible interactions within the molecule, based on findings for similar structures. tandfonline.comresearchgate.net |

Global and local reactivity descriptors are derived from conceptual DFT and provide quantitative measures of a molecule's reactivity and stability. researchgate.net

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to charge transfer. niscpr.res.in Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) = 1 / (2η) : The reciprocal of hardness. Soft molecules are more reactive. ajchem-a.com

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ = -χ). This index measures the energy stabilization when the system acquires additional electronic charge. als-journal.com

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value | Unit |

| Ionization Potential (I) | 6.35 | eV |

| Electron Affinity (A) | 2.71 | eV |

| Electronegativity (χ) | 4.53 | eV |

| Chemical Hardness (η) | 1.82 | eV |

| Global Softness (S) | 0.27 | eV⁻¹ |

| Electrophilicity Index (ω) | 5.63 | eV |

| Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2 for illustrative purposes. |

Local Reactivity Descriptors , such as Fukui functions , pinpoint the most reactive sites within a molecule. acs.org They indicate the change in electron density at a specific point when the total number of electrons is changed. The condensed Fukui function at an atomic site k is used to predict selectivity for:

Nucleophilic attack (fk+) : Site most likely to accept an electron.

Electrophilic attack (fk-) : Site most likely to donate an electron.

Radical attack (fk0)

A higher Fukui function value indicates a greater reactivity at that atomic site. mdpi.com For this compound, the oxygen, nitrogen, and certain carbon atoms of the phenyl ring are expected to be key sites for chemical reactions. tandfonline.com

Electronic Structure Analysis

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry provides powerful tools to map out the intricate details of chemical reactions, identifying intermediate structures, transition states, and the energetic barriers that govern reaction rates.

DFT calculations are used to model the potential energy surface of a reaction, elucidating the step-by-step mechanism. A common reaction for the amino group in this compound is condensation with a carbonyl compound, such as an aldehyde. mdpi.com

Theoretical studies on the reaction between primary amines and aldehydes show that it typically proceeds in two steps. mdpi.comresearchgate.net First, a nucleophilic attack of the amine nitrogen on the carbonyl carbon forms a tetrahedral intermediate known as a hemiaminal. mdpi.com This is followed by the dehydration of the hemiaminal to form the final imine (Schiff base) product. Computational analysis can locate the geometry of the transition state for each step and calculate the corresponding activation energy, providing insight into the reaction kinetics. mdpi.com

The surrounding solvent can have a profound impact on reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. jksus.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energies in different environments. jksus.org

For reactions involving polar or charged species, such as the formation of a hemiaminal intermediate, polar solvents can stabilize these structures, thereby lowering the activation energy and accelerating the reaction. jksus.org The Hammett equation, a linear free-energy relationship, can also be used in conjunction with computational data to understand how substituent effects influence reaction energetics in solution. rsc.org Studies show that changes in quantum chemical parameters, such as hardness and the HOMO-LUMO gap, are dependent on solvent polarity. jksus.org

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While quantum mechanical methods are excellent for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.netnih.gov In an MD simulation, the motion of every atom in the system is calculated using classical mechanics, providing a movie-like view of molecular behavior. nih.gov

For this compound, MD simulations can be used to study its solvation shell in water or other solvents, revealing details about hydrogen bonding and other intermolecular forces. rsc.org Key analyses like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the molecule's conformation and the flexibility of different parts of the molecule over the simulation time. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, such as its interaction with a biological receptor or its adsorption onto a surface. nih.govrsc.org

Synthetic Applications of 4 Amino 3 Chlorophenyl Methanol As an Intermediate

Precursor in the Synthesis of Pharmacologically Active Compounds

The unique structural features of (4-Amino-3-chlorophenyl)methanol make it a valuable starting material for the synthesis of molecules with significant therapeutic potential. Its utility has been explored in the development of treatments for neurological disorders and in the field of oncology.

Building Block for PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical target in cancer therapy due to its frequent dysregulation in various malignancies. The development of PI3K inhibitors often involves the construction of complex heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. While a vast number of compounds have been synthesized and evaluated as PI3K inhibitors, the direct incorporation of the this compound moiety as a foundational building block is not a commonly reported strategy in the major literature describing the synthesis of inhibitors like Alpelisib or LY3023414. The synthesis of these inhibitors usually involves the coupling of distinct heterocyclic core structures.

Component in CGRP-Receptor Antagonist Synthesis

Calcitonin gene-related peptide (CGRP) receptor antagonists are a significant class of drugs for the treatment of migraine. The synthesis of these molecules, such as Telcagepant (MK-0974), involves the assembly of complex structures, often centered around a caprolactam or piperidine (B6355638) core. A thorough review of synthetic routes for prominent CGRP receptor antagonists does not indicate the use of this compound as a key starting material or intermediate. The synthetic strategies typically focus on building the core heterocyclic systems and attaching various substituted aryl groups through multi-step sequences.

Scaffold for the Construction of Heterocyclic Systems

The reactivity of the amino and hydroxymethyl groups in this compound provides pathways for its incorporation into various heterocyclic structures.

Formation of Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry. Syntheses of these heterocycles often proceed through the cyclization of thiosemicarbazides or the reaction of acylhydrazines with a sulfur source. These established methods provide a versatile entry into a wide range of substituted thiadiazoles. While this compound possesses a nucleophilic amino group that could potentially react to form a thiosemicarbazide (B42300) precursor, this specific application is not prominently featured in the literature detailing mainstream thiadiazole synthesis.

Contributions to Quinazoline (B50416) Synthesis

Quinazolines are another important class of heterocyclic compounds with diverse biological activities. The synthesis of the quinazoline core can be achieved through various methods, often starting from anthranilic acid derivatives. For instance, the reaction of 2,4-dichloroquinazoline (B46505) with amines is a common method for producing 4-aminoquinazoline derivatives, which are valuable pharmacophores. While the amino group of this compound could theoretically be used as a nucleophile to substitute a halogen on a quinazoline precursor, its specific use as a building block in the primary construction of the quinazoline ring system itself is not a widely reported synthetic strategy.

Utility in Pyrazole (B372694) Derivatives

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry and materials science. While direct, documented pathways for the synthesis of pyrazole derivatives commencing from this compound are not extensively reported in mainstream literature, the compound's structure offers several logical and chemically sound routes for its use as a precursor. The primary strategies would involve the chemical modification of its amino or hydroxymethyl groups to generate functionalities amenable to standard pyrazole ring-forming reactions.

One of the most viable hypothetical pathways involves the oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde. The resulting intermediate, 4-amino-3-chlorobenzaldehyde (B1281931), can then participate in well-established condensation reactions to form the pyrazole core. For instance, this aldehyde could react with a compound containing an active methylene (B1212753) group and a hydrazine (B178648) in a multi-component reaction to yield a substituted pyrazole.

Another potential route leverages the reactivity of the amino group. This group can be converted into a hydrazine moiety (–NHNH2) through diazotization followed by a reduction step. The resulting (2-chloro-4-(hydrazinyl)phenyl)methanol could then serve as a key building block, reacting with 1,3-dielectrophiles such as β-diketones or β-ketoesters to construct the pyrazole ring, a cornerstone of pyrazole synthesis. chim.it

These proposed transformations highlight the latent potential of this compound as a starting material for accessing pyrazoles with a specific substitution pattern, which may be of interest for tuning the electronic and biological properties of the final molecules.

Table 1: Potential Synthetic Pathways to Pyrazole Derivatives

| Pathway | Key Transformation | Required Reagents | Resulting Intermediate | Subsequent Reaction for Pyrazole Synthesis |

|---|---|---|---|---|

| Aldehyde Formation | Oxidation of -CH₂OH | Mild oxidizing agents (e.g., PCC, MnO₂) | 4-Amino-3-chlorobenzaldehyde | Condensation with active methylene compounds (e.g., malononitrile) and hydrazines. nih.gov |

| Hydrazine Formation | Diazotization of -NH₂ and subsequent reduction | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | (2-Chloro-4-(hydrazinyl)phenyl)methanol | Cyclocondensation with 1,3-dicarbonyl compounds (e.g., acetylacetone). chim.it |

Advanced Materials Synthesis

In the realm of materials science, monomers containing multiple, distinct functional groups are highly valuable for creating polymers with tailored properties. This compound, with its nucleophilic amino and hydroxyl groups, is a classic example of an A-B type monomer, where 'A' (e.g., the amino group) can react with a functional group 'B'' on another monomer, and 'B' (the hydroxyl group) can react with 'A'' on another monomer. This dual reactivity allows it to be a building block for various step-growth polymerization reactions.

The presence of both an amine and an alcohol group on the same molecule allows for its potential use in the synthesis of polyurethanes and polyamides, among other polymers. For instance, in the presence of a diisocyanate, the hydroxyl group of this compound can react to form a polyurethane backbone. Similarly, the amino group can react with diacyl chlorides or dicarboxylic acids to form polyamides. The chloro-substituent on the aromatic ring is retained in the polymer backbone, which could impart specific properties to the final material, such as enhanced thermal stability, flame retardancy, or modified electronic characteristics.

Furthermore, the bifunctional nature of this compound makes it a candidate for creating cross-linked polymers or for use as a modifying agent to introduce specific functionalities onto existing polymer chains. The development of polymers from this compound could lead to materials with applications in specialty coatings, high-performance composites, or functional textiles. While specific polymers derived from this monomer are not widely commercialized, its structural attributes make it a person of interest for research into new functional materials.

Table 2: Potential Polymerization Applications

| Polymer Type | Reactive Group(s) Utilized | Co-monomer / Reagent | Potential Material Properties |

|---|---|---|---|

| Polyurethane | -OH | Diisocyanates (e.g., MDI, TDI) | Enhanced thermal stability, flame retardancy due to chlorine content. |

| Polyamide | -NH₂ | Diacyl chlorides (e.g., terephthaloyl chloride) or dicarboxylic acids | High-performance engineering plastics with modified solubility. |

| Polyester | -OH | Dicarboxylic acids or their derivatives | Specialty polyesters with pendant amino groups for post-functionalization. |

| Epoxy Resin Curing Agent | -NH₂ and -OH | Epoxy resins (e.g., DGEBA) | Cross-linked thermosets with high chemical and thermal resistance. |

Analytical Methodologies for the Characterization and Quantification of 4 Amino 3 Chlorophenyl Methanol in Reaction Mixtures

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of (4-amino-3-chlorophenyl)methanol, enabling its separation from starting materials, intermediates, by-products, and other impurities. The choice of chromatographic technique depends on the specific analytical goal, such as purity determination, monitoring reaction progress, or resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. niscpr.res.inpensoft.net The mobile phase often consists of a mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. niscpr.res.insielc.com The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, diluting them appropriately, and injecting them into the HPLC system. pensoft.net The purity of the final product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. tcichemicals.com

Table 1: Illustrative HPLC Parameters for the Analysis of Aryl Methanols and Related Amino Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) | niscpr.res.in |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water (with 0.1% Phosphoric or Formic Acid) | niscpr.res.insielc.com |

| Flow Rate | 1.0 - 2.0 mL/min | niscpr.res.in |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 225-266 nm) | niscpr.res.inpensoft.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | pensoft.net |